![molecular formula C11H7N3O5S B3867120 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B3867120.png)
2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid
Übersicht
Beschreibung
2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid, also known as NTBC, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of HPPD by NTBC has important implications for the treatment of certain metabolic disorders and for the study of the biochemical pathways involved in these disorders.
Wirkmechanismus
2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid works by inhibiting the enzyme HPPD, which is involved in the production of homogentisic acid (HGA), a precursor to the toxic metabolites that accumulate in patients with HT1. By inhibiting HPPD, 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid reduces the levels of HGA and other toxic metabolites, thereby improving liver function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid are primarily related to its ability to reduce the levels of toxic metabolites in patients with HT1. This leads to improvements in liver function and a reduction in the risk of liver failure and other complications associated with the disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid in lab experiments is its ability to selectively inhibit HPPD, which allows researchers to study the biochemical pathways involved in the production of HGA and other metabolites. However, 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid may have limitations in certain experimental settings, such as in vivo studies where the compound may have off-target effects or interact with other enzymes or pathways.
Zukünftige Richtungen
There are several potential future directions for research involving 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid. One area of interest is the development of new therapies for HT1 that are more effective and have fewer side effects than current treatments. Another area of interest is the use of 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid in the study of other metabolic disorders that involve the production of toxic metabolites. Additionally, researchers may seek to further elucidate the biochemical pathways involved in the production of HGA and other metabolites, as well as the mechanisms of action of 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid and other HPPD inhibitors.
Wissenschaftliche Forschungsanwendungen
One of the primary applications of 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid in scientific research is in the study of the genetic disorder hereditary tyrosinemia type 1 (HT1). HT1 is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which leads to the accumulation of toxic metabolites in the liver. 2-nitro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid has been shown to be effective in reducing the levels of these toxic metabolites and improving liver function in patients with HT1.
Eigenschaften
IUPAC Name |
2-nitro-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5S/c15-9(13-11-12-4-5-20-11)6-2-1-3-7(14(18)19)8(6)10(16)17/h1-5H,(H,16,17)(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZRCKGQMSBDSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.